molecular formula C7H8BrNO B063768 3-溴-5-乙氧基吡啶 CAS No. 171171-17-8

3-溴-5-乙氧基吡啶

货号 B063768
CAS 编号: 171171-17-8
分子量: 202.05 g/mol
InChI 键: FYUMRYNAZSTXJV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromo-5-ethoxypyridine is a chemical compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 . It is a clear liquid that can range in color from colorless to yellow to brown . It is stored at room temperature .


Synthesis Analysis

3-Bromo-5-ethoxypyridine can be synthesized from 3,5-dibromopyridine. The dibromopyridine is converted with sodium ethylate into 3-bromo-5-ethoxypyridine . This substance can then interact with ammonia and be acetylated with acetic anhydride to form 3-acetylamino-5-ethoxypyridine .


Molecular Structure Analysis

The InChI code for 3-Bromo-5-ethoxypyridine is 1S/C7H8BrNO/c1-2-10-7-3-6(8)4-9-5-7/h3-5H,2H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Bromo-5-ethoxypyridine is a clear liquid that can range in color from colorless to yellow to brown . It is stored at room temperature .

科学研究应用

  1. 合成衍生物:“3-溴-5-乙氧基吡啶”用于制备各种化合物。例如,它被用于合成3-乙氧基吡啶-5-乙酰氨基,展示了它在有机合成和化学转化中的实用性 (Hertog, Falter, & Linde, 1948)

  2. 反应性研究:对溴代吡啶中溴原子的反应性研究,包括3-溴-5-乙氧基吡啶,提供了有机化学中化学反应和机理的见解,这在有机化学中是基础性的 (Hertog, Jouwersma, Wal, & Willebrands‐Schogt, 2010)

  3. 溴衍生物的研究:对乙氧基吡啶的溴衍生物,包括3-溴-5-乙氧基吡啶,与水盐酸加热时的行为进行了研究,以了解这些化合物的化学性质和潜在应用 (Hertog & Bruyn, 2010)

  4. 氨化过程:该化合物参与氨化反应,这在合成氨基取代吡啶中至关重要,这是一类在制药和材料科学中具有重要应用的化合物 (Pieterse & Hertog, 2010)

  5. 卤代衍生物反应:对乙氧基吡啶的溴衍生物与哌啶锂在哌啶中的反应进行研究,有助于理解取代反应和化合物稳定性,这在有机和药物化学中至关重要 (Plas, Hijwegen, & Hertog, 2010)

  6. 药理应用:一项关于5-脂氧基合酶激活蛋白(FLAP)抑制剂的研究涉及使用含有6-乙氧基吡啶-3-基团的化合物,突显了这类结构在开发药物剂中的潜力 (Stock et al., 2011)

  7. 分子合成和表征:已对各种溴化和乙氧基吡啶衍生物的合成进行了研究,这些衍生物在制备金属络合分子杆中很有用,展示了该化合物在材料科学中的相关性 (Schwab, Fleischer, & Michl, 2002)

  8. 化学反应机理:已探讨了该化合物在杂环化学和化学反应机理中的作用,有助于更深入地理解有机合成过程 (Ianelli, Nardelli, Belletti, Pasquier, & Caubére, 1996)

安全和危害

3-Bromo-5-ethoxypyridine is classified as a hazardous substance. It can cause skin and eye irritation. It is harmful if swallowed or inhaled . Safety precautions include wearing protective gloves, clothing, and eye/face protection. If it comes into contact with the skin or eyes, it should be washed off with plenty of water .

属性

IUPAC Name

3-bromo-5-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-2-10-7-3-6(8)4-9-5-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUMRYNAZSTXJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20485198
Record name 3-Bromo-5-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-ethoxypyridine

CAS RN

17117-17-8
Record name 3-Bromo-5-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-ethoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The title compound was synthesized from 3,5-dibromopyridine and ethanol using the procedure described in Example 53, step (a) in 60% yield. 1H NMR (CDCl3) δ 8.27 (bs, 1H), 8.23 (bs, 1H), 7.33 (m, 1H), 4.06 (q, 2H, J=7.0 Hz), 1.43 (t, 3H, J=7.0 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
60%

Synthesis routes and methods II

Procedure details

As shown in step 2-iii of Scheme 2, 3-chloroperoxybenzoic acid (9.426 g, 42.06 mmol) was added to 3-bromo-5-methoxypyridine (4.25 g, 21 mmol) in 200 mL of DCM at RT. The reaction was stirred overnight and the mixture was washed with 200 mL of 2 N NaOH and 2×200 mL brine. The organic phase was dried over MgSO4, filtered and the volatiles removed under reduced pressure to provide 3-bromo-5-ethoxypyridine, 1-oxide (Compound 1002, 4.4 g): 1H NMR (CDCl3): δ 8.05 (s, 1H), 7.9 (s, 1H), 7.0 (s, 1H), 4.12 (q, 2H), 1.45 (t, 3H).
Quantity
9.426 g
Type
reactant
Reaction Step One
Quantity
4.25 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

1,5-Dibromopyridine (98%) was purchased from Lancaster Chemical Company. Sodium ethoxide (96%) and N,N-dimethylformamide (DMF) (99.9+ %. HPLC grade) were purchased from Aldrich Chemical Company. Under a nitrogen atmosphere, a mixture of3,5-dibromopyridine (5.00 g, 21.1 mmol). sodium ethoxide (2.87 g, 42.2 mmol), and DMF (10 mL) was stirred and heated at 65° C. for 15 h. The mixture was poured into water (70 mL), and anhydrous diethyl ether (155 mL) was added. Because of insoluble solids, it was necessary to filter both phases. The aqueous layer was separated and extracted with ether (2 ×25,3 ×50 mL). The combined ether extracts were dried (MgSO4), filtered, and concentrated by rotary evaporation, producing a dark-brown syrup. The brown residue was purified by vacuum distillation, affording 0.76 g (17.9%) of an oil, bp 105° C. at 5 mm Hg. 1HNMR(CDCl3): δ 9.12 (br s, 1H), 8.83 (br s, 1H), 8.42 (dd, 1H), 4.41(q,2H), 1.42(t, 3H). 13C NMR (CDCl3): δ 142.72, 136.50. 1.23.78. 64.31.14.:57.
Name
1,5-Dibromopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
of3,5-dibromopyridine
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
2.87 g
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
reactant
Reaction Step Five
Name
Quantity
70 mL
Type
reactant
Reaction Step Six
Quantity
155 mL
Type
solvent
Reaction Step Six
Name
Yield
17.9%

Synthesis routes and methods IV

Procedure details

Under a nitrogen atmosphere, sodium (4.60 g, 200.0 mmol) was added to absolute ethanol (100 mL) at 0-5° C., and the stirring mixture was allowed to warm to ambient temperature over 18 h. To the resulting solution was added 3,5-dibromopyridine (31.50 g, 133.0 mmol), followed by DMF (100 mL). The mixture was heated at 70° C. for 48 h. The brown mixture was cooled, poured into water (600 mL), and extracted with ether (3×500 mL). The combined ether extracts were dried (Na2SO4), filtered, and concentrated by rotary evaporation, producing 46.70 g of an oil. Purification by vacuum distillation afforded 22.85 g (85.0%) of an oil, bp 89-90° C. at 2.8 mm Hg, (lit. bp 111° C. at 5 mm Hg, see K. Clarke et al., J. Chem. Soc. 1885 (1960)).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
31.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-ethoxypyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-ethoxypyridine
Reactant of Route 3
Reactant of Route 3
3-Bromo-5-ethoxypyridine
Reactant of Route 4
Reactant of Route 4
3-Bromo-5-ethoxypyridine
Reactant of Route 5
3-Bromo-5-ethoxypyridine
Reactant of Route 6
Reactant of Route 6
3-Bromo-5-ethoxypyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。